molecular formula C17H16N2O2 B14515662 Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-31-9

Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate

Cat. No.: B14515662
CAS No.: 62513-31-9
M. Wt: 280.32 g/mol
InChI Key: FRZLJIMSOWWCTJ-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The resulting compound is then esterified with methyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or sulfamic acid may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, interfering with its replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methyl 1H-benzimidazole-2-carboxylate: A similar compound with a carboxylate group instead of a benzoate ester.

    2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A derivative with an ethanamine group.

Uniqueness

Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzoate ester can enhance its ability to penetrate cell membranes, making it more effective in biological applications compared to simpler benzimidazole derivatives .

Properties

CAS No.

62513-31-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

methyl 2-[(1-methylbenzimidazol-2-yl)methyl]benzoate

InChI

InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17(20)21-2/h3-10H,11H2,1-2H3

InChI Key

FRZLJIMSOWWCTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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